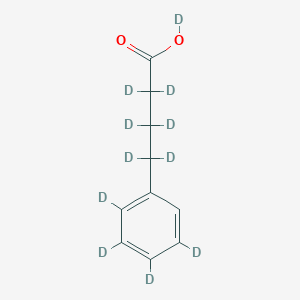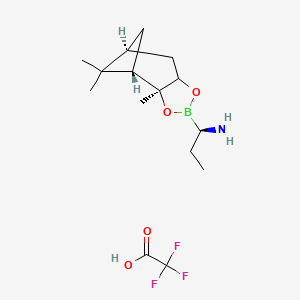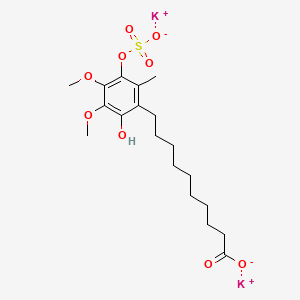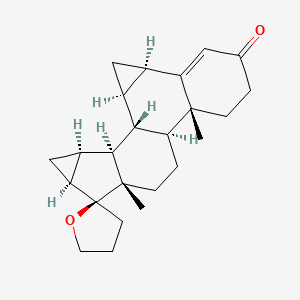
Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbutyric Acid-d11 is a deuterium-labeled derivative of 4-Phenylbutyric Acid. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and biochemical studies . The deuterium atoms replace hydrogen atoms in the molecule, providing a unique tool for tracing and studying metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbutyric Acid-d11 typically involves the deuteration of 4-Phenylbutyric Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) . The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of 4-Phenylbutyric Acid-d11 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the isotopic purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutyric Acid-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
4-Phenylbutyric Acid-d11 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-Phenylbutyric Acid-d11 involves its role as a chemical chaperone and inhibitor of endoplasmic reticulum stress. It helps in the proper folding of proteins and alleviates stress within the endoplasmic reticulum, thereby protecting cells from damage . The compound targets molecular pathways involved in protein folding and stress response, making it valuable in the study of diseases such as neurodegenerative disorders and cancer .
Comparison with Similar Compounds
4-Phenylbutyric Acid-d11 is compared with other similar compounds such as:
4-Phenylbutyric Acid: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
Sodium Phenylbutyrate: A salt form used in the treatment of urea cycle disorders.
Phenylacetic Acid: Another aromatic acid with different applications in pharmaceuticals and perfumery.
The uniqueness of 4-Phenylbutyric Acid-d11 lies in its deuterium labeling, which provides enhanced stability and traceability in scientific studies .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,7D2,8D2/hD |
InChI Key |
OBKXEAXTFZPCHS-DLSBXKBKSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)



![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)

